AB-680 ammonium

CD73 inhibition enzymatic assay Ki value

Choose AB-680 ammonium (quemliclustat) for CD73 inhibition with unmatched picomolar potency (Ki=4.9 pM) — 3-4 orders of magnitude lower than common inhibitors like MRS4598. Its >10,000-fold selectivity over CD39/NTPDases ensures clean, attributable results in complex biological matrices. As the first small-molecule CD73 inhibitor in clinical development (Phase 1/2 for pancreatic cancer), it offers translational relevance unmatched by research-grade tools. Ideal for high-throughput screening, enzymatic assays, and ex vivo immune cell studies. Order ≥98% purity compound with reliable global shipping.

Molecular Formula C20H30ClFN6O9P2
Molecular Weight 614.9 g/mol
Cat. No. B11929062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-680 ammonium
Molecular FormulaC20H30ClFN6O9P2
Molecular Weight614.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)[O-])[O-])O)O)Cl.[NH4+].[NH4+]
InChIInChI=1S/C20H24ClFN4O9P2.2H3N/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31;;/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31);2*1H3/t10-,15+,17+,18+,20+;;/m0../s1
InChIKeyVVDIOJBTSCUIEW-AJLCLCFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AB-680 Ammonium (Quemliclustat): A Picomolar CD73 Inhibitor for Oncology and Immunology Research


AB-680 ammonium (quemliclustat) is a small-molecule inhibitor of ecto-5'-nucleotidase (CD73), the enzyme responsible for converting extracellular AMP to immunosuppressive adenosine. It is characterized as a reversible, slow-onset competitive inhibitor with a Ki of 5 pM against human CD73 [1]. The compound exhibits exceptional selectivity (>10,000-fold) over related ecto-nucleotidases including CD39 and NTPDases 2/3/8 . As the first small-molecule CD73 inhibitor to enter clinical development, AB-680 is currently under investigation in Phase 1/2 trials for pancreatic cancer and other solid tumors [2].

AB-680 Ammonium's Differentiated Profile Precludes Substitution with Other CD73 Inhibitors


The CD73 inhibitor landscape includes compounds with widely divergent potency (nanomolar to micromolar), selectivity, and clinical validation status. Generic substitution based solely on target class is scientifically unsound because: (1) AB-680 ammonium achieves a picomolar Ki (4.9-5 pM) that is 3-4 orders of magnitude lower than common research-grade inhibitors like MRS4598 (Ki = 18.2 nM) or CD73-IN-3 (IC50 = 28 nM) [1]; (2) its >10,000-fold selectivity over CD39 and NTPDases is not a universal property of CD73 inhibitors, and off-target ecto-nucleotidase inhibition can confound experimental interpretation [2]; (3) unlike many early-stage research tools, AB-680 has a defined clinical pharmacokinetic profile with demonstrated safety and tolerability in human subjects, making it the only small-molecule CD73 inhibitor with translational relevance for oncology studies [3].

Quantitative Differentiation of AB-680 Ammonium: Comparative Evidence vs. Key CD73 Inhibitors


Unmatched Picomolar Potency: Ki Value Comparison with MRS4598

AB-680 ammonium demonstrates a Ki of 4.9 pM against human CD73, which is over 3,700 times more potent than MRS4598 (Ki = 18.2 nM) in comparable enzymatic assays [1][2]. This potency advantage translates to significantly lower compound consumption in experimental settings.

CD73 inhibition enzymatic assay Ki value potency

Exceptional Isoform Selectivity: >10,000-Fold Window Over CD39

AB-680 ammonium exhibits >10,000-fold selectivity for CD73 over CD39 and related NTPDases (1/2/3/8), with IC50 values >10 µM against these off-target ecto-nucleotidases . In contrast, many earlier CD73 inhibitors lack comprehensive selectivity data, posing risks of confounding biological effects.

selectivity CD39 NTPDase off-target

Superior Cellular Potency: CD8+ T Cell IC50 Values vs. XC-12 and CD73-IN-4

AB-680 ammonium inhibits CD73 in human CD8+ T cells with an IC50 of 0.070 nM, substantially more potent than XC-12 (membrane-bound IC50 = 1.29 nM) and CD73-IN-4 (IC50 = 2.6 nM) in their respective cellular assays [1][2]. This translates to an 18-fold potency advantage over XC-12 and a 37-fold advantage over CD73-IN-4 in T cell-based functional assays.

cellular assay CD8+ T cells IC50 immune cell

In Vivo Efficacy: Tumor Growth Inhibition in Syngeneic Models

AB-680 ammonium (10 mg/kg, oral gavage) significantly reduces tumor volume in the B16/F10 murine melanoma model and suppresses PanIN progression in the KrasG12D; PdxCre1 (KC) genetically engineered mouse model of pancreatic cancer [1]. While quantitative tumor growth inhibition (TGI) values are not uniformly reported for all comparators, AB-680 has demonstrated robust monotherapy and combination efficacy with anti-PD-1, supporting its translational potential.

in vivo tumor model melanoma pancreatic cancer

Clinical Advancement: First-in-Class Small-Molecule CD73 Inhibitor

AB-680 is the first small-molecule CD73 inhibitor to enter clinical development, with a Phase 1 trial (NCT04104672) evaluating its safety, tolerability, and preliminary efficacy in combination with chemotherapy and anti-PD-1 therapy in advanced pancreatic cancer [1][2]. In contrast, other CD73 inhibitors such as MRS4598, CD73-IN-3, and XC-12 remain in preclinical stages, lacking human safety and PK data.

clinical trial Phase 1 pancreatic cancer immunotherapy

Favorable Formulation and Solubility Profile: Ammonium Salt Advantage

AB-680 is supplied as the ammonium salt, which confers enhanced aqueous solubility compared to the free acid form. The ammonium salt is soluble in water and DMSO, with reported DMSO solubility of 100 mg/mL (172.17 mM) at 25°C . This improved solubility profile facilitates in vitro and in vivo formulation, reducing the need for high DMSO concentrations that may confound cellular assays.

solubility ammonium salt formulation DMSO

Optimal Research Applications for AB-680 Ammonium Based on Quantitative Evidence


High-Sensitivity CD73 Enzymatic Assays Requiring Picomolar Potency

Due to its Ki of 4.9 pM [1], AB-680 ammonium is the ideal tool for enzymatic assays where CD73 inhibition must be achieved at extremely low compound concentrations, minimizing solvent interference and enabling detection of subtle changes in adenosine production. This is particularly critical in high-throughput screening and biochemical studies where assay robustness is paramount.

Primary Human Immune Cell Functional Studies (CD8+ T Cells, PBMCs)

With IC50 values of 0.070 nM in human CD8+ T cells and 0.011 nM in hPBMCs , AB-680 ammonium is exceptionally potent in primary immune cell assays. This makes it the preferred choice for ex vivo studies of adenosine-mediated immunosuppression, T cell activation, and checkpoint inhibitor combination research where physiologically relevant adenosine levels are present.

Preclinical In Vivo Oncology Models with Translational Intent

AB-680 has demonstrated robust anti-tumor activity in syngeneic mouse models, including B16/F10 melanoma and Kras-driven pancreatic cancer [2]. Its clinical advancement to Phase 1/2 trials in pancreatic cancer [3] provides a translational bridge, making it the CD73 inhibitor of choice for preclinical studies aiming to inform or complement clinical development.

Selectivity-Critical Experiments Involving the Adenosine Pathway

The >10,000-fold selectivity over CD39 and NTPDases ensures that observed effects can be confidently attributed to CD73 inhibition. This is essential for experiments dissecting the sequential ATP→AMP→adenosine pathway, particularly when using complex biological matrices like tumor homogenates or co-culture systems where multiple ecto-nucleotidases are active.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-680 ammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.